4-methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a methoxy-substituted benzene ring linked via a sulfonamide group to a pyridazine core modified with a piperidine moiety.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-17-15-23(18(2)14-22(17)31-3)32(29,30)27-20-9-7-8-19(16-20)21-10-11-24(26-25-21)28-12-5-4-6-13-28/h7-11,14-16,27H,4-6,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWGBAPNOSROPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine and pyridazine rings. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine and pyridazine rings can interact with various receptors and enzymes. These interactions can modulate biological activities and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with its closest analogs:
Key Observations :
- Substituent Effects : Replacing the methoxy group in the target compound with chloro (as in the analog from ) increases lipophilicity (logP 5.89 vs. estimated ~5.5 for the target). Chloro groups typically enhance membrane permeability but may reduce solubility .
- Heterocyclic Amines : The piperidine (6-membered ring) in the target compound versus pyrrolidine (5-membered) in ’s analog alters steric and electronic interactions. Piperidine’s larger ring may improve binding to deeper hydrophobic pockets in target proteins .
- Polar Surface Area : The thiazole-containing analog () has a higher polar surface area (116.7 Ų), suggesting reduced blood-brain barrier penetration compared to the target compound .
Biological Activity
4-Methoxy-2,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine ring : Known for its diverse pharmacological activities.
- Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.
- Pyridazine moiety : Contributes to the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing piperidine and sulfonamide groups have shown promising results against various cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in tumor cells, highlighting their potential as anticancer agents .
2. Enzyme Inhibition
The sulfonamide moiety is particularly significant for its role in inhibiting enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurodegenerative disease treatment.
- Carbonic anhydrase (CA) : Involved in various physiological processes, including respiration and acid-base balance .
3. Antimicrobial Activity
Compounds with similar structural features have been reported to exhibit antibacterial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Omar et al. (1996) | Reported anti-inflammatory effects of compounds with piperidine moieties. |
| Kumar et al. (2009) | Demonstrated anticancer activity in sulfonamide derivatives against breast cancer cell lines. |
| Zhang et al. (2014) | Identified antiproliferative effects in a series of piperidine-based compounds. |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : By binding to active sites, the compound can hinder enzyme function, impacting cellular processes.
- Induction of apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Antibacterial action : The disruption of bacterial metabolic processes contributes to its antimicrobial efficacy.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.5 ppm), and piperidinyl protons (δ ~1.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (MW ≈ 466.6 g/mol) and isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
What functional groups contribute to its biological activity, and how are they validated?
Basic Research Question
Key functional groups include:
- Sulfonamide (-SO₂NH-) : Critical for enzyme inhibition (e.g., carbonic anhydrase) via hydrogen bonding with active-site residues .
- Piperidinyl-pyridazine : Enhances lipophilicity and membrane permeability, validated by logP calculations (cLogP ≈ 3.2) .
- Methoxy group (-OCH₃) : Modulates electronic effects on the benzene ring, confirmed by Hammett substituent constants (σ ≈ -0.27) .
Biological validation uses enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular uptake studies (e.g., fluorescent tagging) .
How do structural modifications (e.g., substituent changes) influence biological activity?
Advanced Research Question
- Piperidine substitution : Replacing the methyl group on piperidine with methoxy (e.g., 4-methoxy-piperidine) alters binding affinity to targets like GPCRs, as shown in IC₅₀ shifts from 50 nM to 120 nM .
- Pyridazine vs. pyrimidine : Pyridazine analogs exhibit higher solubility but reduced potency compared to pyrimidine derivatives due to altered π-π stacking .
- Sulfonamide bioisosteres : Replacing -SO₂NH- with phosphonamidate groups reduces cytotoxicity but maintains enzyme inhibition .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce discrepancies .
- Structural analogs : Compare activity of closely related compounds (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate substituent effects .
- Target validation : Use CRISPR knockout models to confirm target specificity when off-target effects are suspected .
What computational methods predict interactions between this compound and biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., docking scores < -7.0 kcal/mol suggest strong binding) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to correlate structure with activity .
What are the solubility and stability profiles of this compound under physiological conditions?
Basic Research Question
- Solubility : Poor aqueous solubility (≈10 µM in PBS) necessitates DMSO stock solutions (<1% v/v for cell-based assays) .
- Stability : Degrades <5% over 24 hours in pH 7.4 buffer at 37°C but hydrolyzes rapidly under acidic conditions (pH 2.0), requiring lyophilized storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
